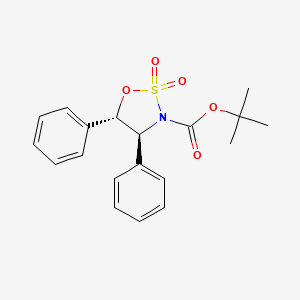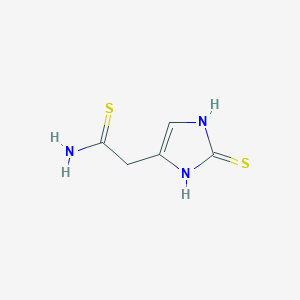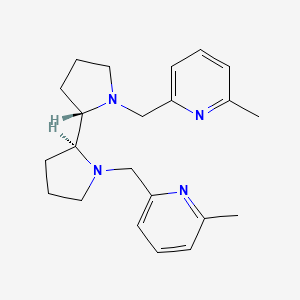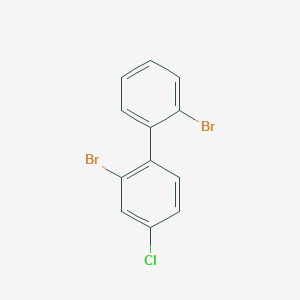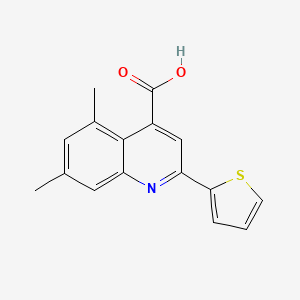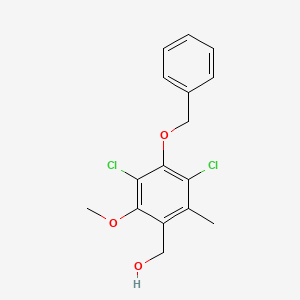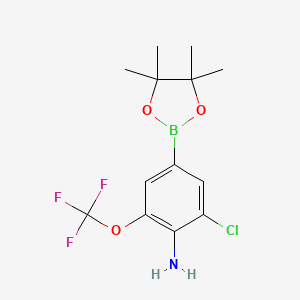![molecular formula C15H12N2O B15198601 N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide CAS No. 893738-66-4](/img/structure/B15198601.png)
N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of biphenylcarbonitriles. This compound is characterized by the presence of a cyano group (-CN) attached to the biphenyl structure, which is further linked to an acetamide group (-CONH2). The unique structure of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide makes it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide can be compared with other biphenyl derivatives, such as:
- N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide
- N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide
These compounds share similar structural features but differ in the position of the cyano group on the biphenyl ring. The unique positioning of the cyano group in N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
893738-66-4 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-[2-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-5-3-2-4-14(15)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
HEJSNIBLNLZREP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


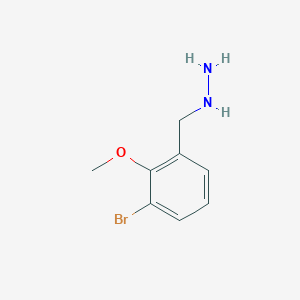
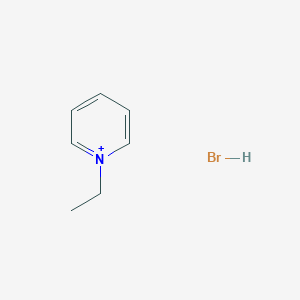
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
